molecular formula C10H14ClN3S B2880647 [2-(1H-imidazol-1-yl)ethyl](thiophen-3-ylmethyl)amine hydrochloride CAS No. 1803599-96-3

[2-(1H-imidazol-1-yl)ethyl](thiophen-3-ylmethyl)amine hydrochloride

Cat. No. B2880647
CAS RN: 1803599-96-3
M. Wt: 243.75
InChI Key: GDCRVYMXXVBMDG-UHFFFAOYSA-N
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Description

“2-(1H-imidazol-1-yl)ethylamine hydrochloride” is a chemical compound with the CAS Number: 1803599-96-3 . It has a molecular weight of 243.76 . The IUPAC name for this compound is 2-(1H-imidazol-1-yl)-N-(thiophen-3-ylmethyl)ethan-1-amine hydrochloride .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring attached to a thiophene ring via an ethylamine linker . The InChI code for this compound is 1S/C10H13N3S.ClH/c1-6-14-8-10(1)7-11-2-4-13-5-3-12-9-13;/h1,3,5-6,8-9,11H,2,4,7H2;1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Biological Activity

Researchers have explored the synthesis and biological activity of compounds with structures related to 2-(1H-imidazol-1-yl)ethylamine hydrochloride. For instance, Starrett et al. (1989) investigated the synthesis of imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents, highlighting the broader interest in imidazole derivatives for pharmaceutical applications (Starrett et al., 1989). Similarly, Boland et al. (2002) reported a novel procedure for the preparation of enantiopure 2-imidazolines, demonstrating the versatility of imidazole derivatives in synthesizing chiral molecules (Boland et al., 2002).

Chemical Synthesis and Applications

The chemical synthesis of imidazole derivatives and their potential applications is a significant area of research. Liu et al. (2013) detailed the synthesis of novel imidazo[1,2-a]pyrimidine compounds, showcasing the diversity of chemical structures that can be constructed from imidazole-based precursors (Liu, 2013). Moreover, the study by Roman (2013) on the generation of a structurally diverse library through alkylation and ring closure reactions using a ketonic Mannich base derived from 2-acetylthiophene exemplifies the broad utility of thiophene and imidazole moieties in creating diverse organic libraries (Roman, 2013).

Advanced Material and Analytical Applications

Research into the applications of imidazole derivatives extends into materials science and analytical chemistry. For example, You et al. (2006) developed a sensitive method for the determination of amino compounds, employing derivatives for fluorescence detection and identification, indicating the role of imidazole derivatives in enhancing analytical methodologies (You et al., 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-imidazol-1-yl-N-(thiophen-3-ylmethyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S.ClH/c1-6-14-8-10(1)7-11-2-4-13-5-3-12-9-13;/h1,3,5-6,8-9,11H,2,4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCRVYMXXVBMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CNCCN2C=CN=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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